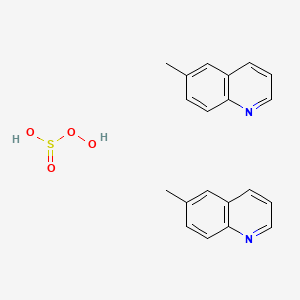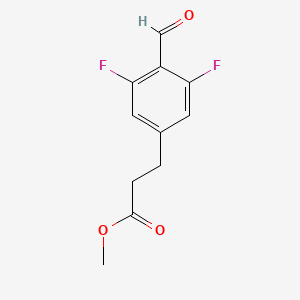
Thietan-3-yl pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thietan-3-yl pyridine-4-carboxylate is a compound that belongs to the class of heterocyclic compounds. It features a thietane ring, which is a four-membered ring containing sulfur, attached to a pyridine ring, a six-membered ring containing nitrogen. This unique structure imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thietan-3-yl pyridine-4-carboxylate typically involves the formation of the thietane ring followed by its attachment to the pyridine ring. One common method involves the cycloaddition of thioketones with alkenes to form the thietane ring . Another approach is the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Thietan-3-yl pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom in the thietane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Various substituted thietane derivatives.
Applications De Recherche Scientifique
Thietan-3-yl pyridine-4-carboxylate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of thietan-3-yl pyridine-4-carboxylate involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For example, the compound may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins.
Comparaison Avec Des Composés Similaires
Thiiranes: Three-membered sulfur-containing rings.
Oxiranes: Three-membered oxygen-containing rings.
Aziridines: Three-membered nitrogen-containing rings.
Oxetanes: Four-membered oxygen-containing rings.
Azetidines: Four-membered nitrogen-containing rings.
Uniqueness: Thietan-3-yl pyridine-4-carboxylate is unique due to its combination of a thietane ring and a pyridine ring, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Propriétés
Numéro CAS |
321724-35-0 |
|---|---|
Formule moléculaire |
C9H9NO2S |
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
thietan-3-yl pyridine-4-carboxylate |
InChI |
InChI=1S/C9H9NO2S/c11-9(12-8-5-13-6-8)7-1-3-10-4-2-7/h1-4,8H,5-6H2 |
Clé InChI |
VXFUOZDROPPEIO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)OC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


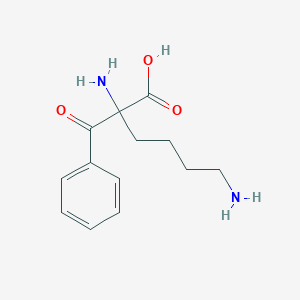
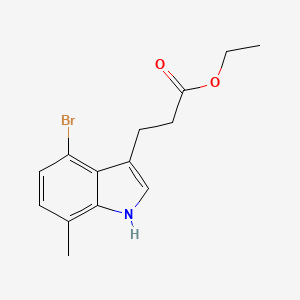
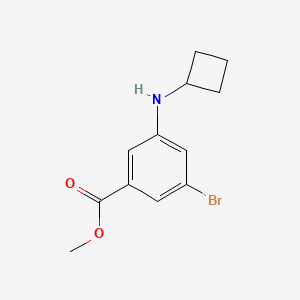

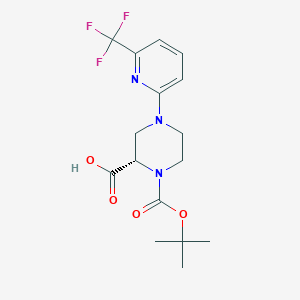

![(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B13728702.png)
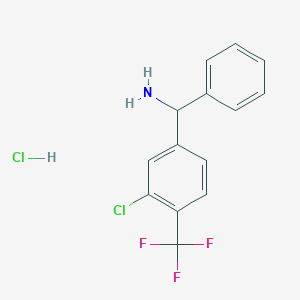
![ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate](/img/structure/B13728719.png)
![4-Bromo-7-methylisothiazolo[4,5-c]pyridine](/img/structure/B13728720.png)
